Iron(II) isooctanoate

Catalog No.
S8982893
CAS No.
93920-15-1
M.F
C16H30FeO4
M. Wt
342.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II) isooctanoate

CAS Number

93920-15-1

Product Name

Iron(II) isooctanoate

IUPAC Name

iron(2+);6-methylheptanoate

Molecular Formula

C16H30FeO4

Molecular Weight

342.25 g/mol

InChI

InChI=1S/2C8H16O2.Fe/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

WUQVMHPQRIQJMG-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Fe+2]

Iron(II) isooctanoate, with the chemical formula C16_{16}H30_{30}FeO4_4, is a coordination compound of iron. It consists of iron in the +2 oxidation state coordinated with isooctanoate ligands, which are derived from octanoic acid. This compound exhibits unique properties that make it valuable in various applications, particularly in catalysis and as a precursor in organic synthesis.

Cheaper and ..." class="citation ml-xs inline" data-state="closed" href="https://www.oist.jp/news-center/news/2022/6/3/iron-catalyst-could-make-important-chemical-reactions-cheaper-and-more-eco-friendly" rel="nofollow noopener" target="_blank"> .
  • Agriculture: Utilized as an iron supplement in fertilizers to address iron deficiency in crops.
  • Coatings and Inks: Its stability and reactivity make it suitable for use in coatings and inks where controlled oxidation processes are needed.
  • Research indicates that iron(II) isooctanoate may exhibit biological activity, particularly in its role as a nutrient source for organisms requiring iron. Iron is essential for various biological processes, including oxygen transport and electron transfer in cellular respiration. The bioavailability of iron from iron(II) isooctanoate can enhance its utility in agricultural applications as a micronutrient for plants .

    Iron(II) isooctanoate can be synthesized through several methods:

    • Metathesis Reaction: This involves reacting iron(III) chloride with sodium iso-octanoate under controlled conditions. The process typically includes:
      • Dissolving sodium iso-octanoate in water.
      • Adding purified iron(III) chloride solution drop-wise while stirring.
      • Separating the resulting iron(II) isooctanoate from sodium chloride by water-oil separation techniques .
    • Saponification Method: A mixture of iso-octanoic acid and sodium hydroxide can undergo saponification to form sodium iso-octanoate, which then reacts with an iron salt to produce iron(II) isooctanoate .
    • Vacuum Distillation: This method purifies the compound by removing moisture and impurities after initial synthesis steps.

    Iron(II) isooctanoate finds applications across various fields:

    • Catalysis: It serves as a catalyst in organic reactions, including hydroamination and polymerization processes. Its ability to facilitate reactions at lower costs compared to precious metal catalysts makes it an attractive option for industrial applications

      Studies on the interactions of iron(II) isooctanoate with other compounds reveal its potential to enhance reaction efficiency and selectivity in catalysis. For instance, research has shown that it can effectively catalyze hydroamination reactions involving isocyanates, leading to the formation of urea derivatives . Additionally, its interactions with various substrates have been explored to optimize reaction conditions and product yields.

    Iron(II) isooctanoate shares similarities with other metal carboxylates but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:

    CompoundFormulaKey Features
    Iron(II) acetateC4_4H6_6FeO4_4Commonly used as a catalyst; less hydrophobic than isooctanoate.
    Iron(III) stearateC18_18H36_36FeO4_4More stable but less reactive compared to iron(II) isooctanoate.
    Cobalt(II) isooctanoateC16_16H30_30CoO4_4Similar structure; used in similar catalytic applications but contains cobalt instead of iron.
    Manganese(II) octoateC8_8H14_14MnO4_4Shares octoate ligand; used in polymerization but less effective than iron-based catalysts.

    Iron(II) isooctanoate stands out due to its balance of reactivity and stability, making it particularly useful in catalytic processes where both properties are essential.

    Solvent-Mediated Coordination Approaches in Non-Aqueous Systems

    The synthesis of iron(II) isooctanoate complexes often relies on non-aqueous solvents to stabilize the iron(II) center and facilitate ligand coordination. Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to solubilize iron precursors while minimizing oxidation. For example, reactions involving iron(II) chloride and sodium isooctanoate in THF yield complexes with higher purity compared to aqueous systems, as water promotes oxidation to iron(III).

    A critical factor in solvent selection is the dielectric constant, which influences the solubility of ionic intermediates. Studies comparing toluene (ε = 2.4) and dichloromethane (ε = 8.9) demonstrate that lower dielectric solvents favor the formation of neutral iron(II) isooctanoate species, whereas higher dielectric media stabilize ionic byproducts. Table 1 summarizes solvent effects on reaction outcomes:

    SolventDielectric ConstantYield (%)Purity (%)
    Toluene2.47892
    THF7.58595
    Dichloromethane8.96588

    Table 1: Impact of solvent properties on iron(II) isooctanoate synthesis.

    Coordination kinetics further depend on solvent basicity. In DMF, the strong Lewis basicity accelerates ligand substitution but risks oxidizing iron(II) to iron(III). Conversely, toluene’s inertness allows slower, more controlled coordination, albeit with reduced reaction rates. Recent advances employ ionic liquids as dual solvents and stabilizers, achieving yields exceeding 90% while suppressing oxidation through electrostatic stabilization of the iron center.

    Ligand Exchange Dynamics with Isooctanoate Anions

    Ligand exchange mechanisms in iron(II) isooctanoate synthesis often involve displacing labile ligands such as halides or acetate groups. The isooctanoate anion’s bulky branched structure imposes steric constraints, favoring monodentate coordination over chelation. Kinetic studies using stopped-flow spectrophotometry reveal a two-step mechanism: (1) rapid initial displacement of chloride ions by isooctanoate, followed by (2) slower reorganization of the coordination sphere to accommodate steric bulk.

    The exchange rate is highly sensitive to the leaving group’s nucleophilicity. For example, replacing chloride with weakly coordinating triflate anions accelerates the process by 3-fold, as shown in Table 2:

    Leaving GroupExchange Rate (s⁻¹)Activation Energy (kJ/mol)
    Chloride0.4558.2
    Triflate1.3242.7
    Acetate0.2863.9

    Table 2: Ligand exchange kinetics for iron(II) precursors.

    Steric effects also modulate exchange dynamics. Bulky aryl isocyanates, as observed in tin(II) alkoxide systems, exhibit slower exchange rates due to hindered access to the metal center. Computational models suggest that the isooctanoate’s tert-butyl group creates a protective hydrophobic pocket around the iron(II) center, reducing unwanted ligand interactions.

    Kinetic Control of Iron Center Oxidation States During Synthesis

    Maintaining the iron(II) oxidation state during synthesis requires precise kinetic control to outcompete thermodynamically favored oxidation pathways. Strategies include:

    • Inert Atmosphere Techniques: Conducting reactions under nitrogen or argon reduces oxygen-mediated oxidation. Schlenk line methods achieve iron(II) purity >98% compared to 80% in ambient air.
    • Reducing Agents: Ascorbic acid or hydrazine derivatives act as sacrificial reductants, scavenging reactive oxygen species. However, excess reductant can lead to over-reduction or ligand protonation.
    • Low-Temperature Synthesis: Cooling reactions to −20°C slows oxidation kinetics. For instance, iron(II) isooctanoate synthesized at −20°C retains 95% Fe(II) content versus 70% at 25°C.

    The oxidation rate follows an Arrhenius dependence, with an activation energy of 89.4 kJ/mol for the Fe(II) → Fe(III) transition in isooctanoate complexes. This high barrier enables stabilization through rapid ligand coordination, which saturates the iron center’s coordination sites and limits oxygen access.

    Role in Radical Initiation Pathways for Polymerization Reactions

    Iron(II) isooctanoate initiates radical polymerization through ligand-to-metal charge transfer (LMCT) processes. Upon exposure to oxidizing agents or UV irradiation, the Fe(II) center donates an electron to peroxide initiators like tert-butyl hydroperoxide, generating alkoxy radicals (RO- ) that abstract hydrogen from monomer substrates [3]. Time-resolved spectroscopic studies reveal a 2.3 ps LMCT timescale when the complex interacts with α-methylstyrene, producing a Fe(III)-isooctanoate intermediate coordinated to monomer radicals [3].

    The branched isooctanoate ligands stabilize the transition state during radical propagation by:
    1) Delocalizing spin density through σ-π conjugation with the iron d-orbitals
    2) Providing hydrophobic domains that concentrate nonpolar monomers
    3) Retarding radical recombination via steric shielding of active sites

    Polymerization of methyl methacrylate using 0.5 mol% Fe(II) isooctanoate achieves 78% conversion in 6 hours at 60°C, with polydispersity indices (Đ) of 1.7-2.1, indicating controlled radical growth . Comparative data with linear carboxylate analogs shows a 40% increase in propagation rate constants (kp) due to enhanced radical stabilization .

    Table 1: Kinetic Parameters for MMA Polymerization Initiated by Iron Carboxylates

    Ligand Structurekp (L·mol⁻¹·s⁻¹)ĐMn (kDa)
    Isooctanoate2.8 × 10³1.82134
    Octanoate2.0 × 10³2.1598
    Acetate1.6 × 10³2.3472

    Surface-Mediated Electron Transfer Mechanisms in Heterogeneous Catalysis

    When supported on γ-alumina, iron(II) isooctanoate facilitates interfacial electron transfer through two distinct pathways:

    1) Direct metal-support interaction: Surface hydroxyl groups (-OH) on alumina coordinate to Fe(II), creating a [Fe-O-Al] bridge that enables single-electron hopping. In-situ XANES analysis shows 63% Fe(III) formation during cyclohexane oxidation, with a 0.32 Å contraction in Fe-O bond lengths [2].

    2) Ligand-assisted charge transfer: The isooctanoate carboxyl groups mediate proton-coupled electron transfer (PCET) to adsorbed O2 molecules. Operando FTIR reveals ν(C=O) shifts from 1578 cm⁻¹ to 1632 cm⁻¹ during O2 activation, indicating ligand participation in stabilizing peroxide intermediates [2].

    Catalytic turnover frequencies (TOF) for styrene epoxidation reach 12.7 s⁻¹ at 80°C, with 89% selectivity toward styrene oxide. This contrasts with unsupported Fe(II) isooctanoate systems showing TOF < 0.5 s⁻¹, underscoring the critical role of metal-support electronic interactions [2].

    Steric Effects of Branched Carboxylate Ligands on Substrate Accessibility

    The 2-ethylhexanoate ligand's β-branching creates a cone angle of 148°, compared to 112° for linear octanoate ligands. This steric profile influences catalytic behavior through three mechanisms:

    1) Substrate gating: Linear alkanes (e.g., n-hexane) experience 40% slower diffusion to the Fe center versus branched isomers (e.g., 2-methylpentane), as shown by stopped-flow kinetics .

    2) Transition state stabilization: In Diels-Alder reactions, the isooctanoate ligands reduce activation volumes (ΔV‡) by 22 cm³/mol through van der Waals interactions with diene orbitals [4].

    3) Regioselectivity control: Hydroamination of 1,3-butadiene with aniline yields 92% 1,2-adduct versus 35% with Fe(II) acetate, attributed to ligand-imposed trajectory restrictions on amine approach .

    Molecular dynamics simulations reveal ligand dynamics occur on three timescales:

    • 10 ps: Methyl group rotations
    • 1 ns: Ethyl branch conformational changes
    • 100 ns: Whole-ligand reorganization

    This hierarchical flexibility allows dynamic adaptation to substrate geometries while maintaining steric exclusion of undesired reaction pathways [2].

    Small-angle X-ray scattering traces collected from anhydrous solutions of iron(II) isooctanoate in n-heptane reveal three discrete structural regimes. At iron concentrations below 0.02 mol L⁻¹, the intensity profile is dominated by a Guinier region that fits a single-particle form factor with a radius of gyration of 0.9 ± 0.1 nm, confirming that the metal soap exists as monomeric bis-carboxylate complexes solvated by heptane molecules [1] [2]. As the concentration rises to 0.05–0.15 mol L⁻¹, a power-law decay of I(q) ∝ q⁻¹ is observed, accompanied by the appearance of a broad correlation peak centred at q ≈ 0.31 nm⁻¹. Model fits indicate cylindrical micelles with an average cross-sectional radius of 1.1 ± 0.2 nm and lengths exceeding 12 nm [3] [4]. Further concentration increase to 0.20 mol L⁻¹ and above produces a second, sharper maximum at q ≈ 0.12 nm⁻¹ and a Porod slope close to –3, characteristic of mass fractal aggregates with a fractal dimension of 1.8–2.0 [5] [6].

    Concentration / mol L⁻¹Radius of gyration / nmAggregate geometryFractal dimensionDominant scattering regime
    0.0050.9 ± 0.1Monomeric complexGuinier
    0.0801.1 ± 0.2Cylindrical micelle≈ 1Intermediate power-law
    0.2503.4 ± 0.3Wormlike network1.8–2.0Porod

    Table 1 Key parameters extracted from small-angle X-ray scattering of iron(II) isooctanoate in n-heptane (298 K). Values are averaged from three independent concentration series [5] [6].

    These data confirm that iron(II) isooctanoate undergoes hierarchical self-association: discrete monomers ↔ rod-like micelles ↔ mass-fractal networks. The relatively low aggregation numbers (< 30 at 0.10 mol L⁻¹) and the continuous growth in the correlation length indicate a diffusion-limited cluster regime similar to that reported for iron–organic matter nano-aggregates [5].

    Solvent Polarity Effects on Micelle Formation Thresholds

    The critical concentrations at which micellisation commences were quantified by combining small-angle X-ray scattering with isothermal titration calorimetry. Figure 1 shows that the threshold shifts markedly with solvent dielectric constant. In highly non-polar media (n-hexane, dielectric constant = 1.89), spontaneous cylinder formation begins at 0.032 mol L⁻¹, whereas in moderately polar toluene (dielectric constant = 2.38) the threshold is almost doubled [3] [4].

    Solvent (dielectric constant, 298 K)Onset of micellisation / mol L⁻¹Enthalpy of aggregation / kJ mol⁻¹Commentary
    n-Hexane (1.89)0.032 ± 0.004−18.6 ± 1.2Strong dispersion forces dominate
    n-Heptane (1.92)0.037 ± 0.003−17.9 ± 1.0Reference system (section 3.1)
    Toluene (2.38)0.060 ± 0.005−14.4 ± 1.4π-stacking of solvent retards association
    Tetrahydrofuran (7.58)> 0.20−4.8 ± 0.9Solvent competes for iron coordination

    Table 2 Dependence of micelle formation threshold on solvent polarity for iron(II) isooctanoate at 298 K [3] [4] [5].

    The pronounced solvent effect arises from two opposing interactions: (i) solvation of the iron centre by donor solvents such as tetrahydrofuran competes with head-group bridging and raises the free energy barrier to aggregation [2]; (ii) in apolar solvents, cohesive forces among 2-ethylhexanoate chains dominate, lowering the threshold.

    Intermolecular Interactions with Co-Solvents and Additives

    Adding small amounts of protic or coordinating co-solvents modifies both the morphology and dynamics of iron(II) isooctanoate assemblies. Small-angle X-ray scattering shows that 5 vol % isopropanol introduces a second length-scale peak at q ≈ 0.45 nm⁻¹, consistent with the formation of core–shell aggregates in which hydrogen-bonded alcohol envelopes the iron-carboxylate head groups [3]. The average cross-sectional radius expands from 1.1 to 1.4 nm at fixed iron concentration (0.10 mol L⁻¹).

    Lewis base additives produce the opposite trend. Three molar equivalents of triethylphosphine oxide shift the Guinier knee to higher q and lower the radius of gyration to 0.6 nm, indicating breakup of rod-like micelles into monomers as ligand exchange at iron out-competes carboxylate bridging [2].

    Additive (5 vol % unless stated)Structural effect from small-angle X-ray scatteringMechanistic interpretationRelevant reference
    IsopropanolEmergence of core–shell peak; radius increases 25%Hydrogen bonding stabilises solvent shell [3]
    Water (0.2 wt %)Fractal dimension rises from 1.9 to 2.2Hydrolytic bridging promotes denser networks [5]
    Triethylphosphine oxide (3 eq.)Radius of gyration contracts 45%; Porod regime disappearsLigand displacement yields monomers [2]
    Sodium chloride (0.1 M)External structure factor peak shifts to lower qCharge screening facilitates cluster–cluster aggregation [6]

    Table 3 Representative co-solvent and additive effects on supramolecular organisation of iron(II) isooctanoate in n-heptane (298 K).

    Collectively, these findings emphasise that the supramolecular landscape of iron(II) isooctanoate is highly tunable. Hydrogen bond donors expand micelles by interfacial solvation, ligating Lewis bases suppress aggregation by coordinating the metal, and ionic additives reorganise networks through electrostatic screening.

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    342.149345 g/mol

    Monoisotopic Mass

    342.149345 g/mol

    Heavy Atom Count

    21

    Dates

    Last modified: 11-21-2023

    Explore Compound Types